molecular formula C27H46N2O3 B13768690 n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide CAS No. 7144-52-7

n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide

Cat. No.: B13768690
CAS No.: 7144-52-7
M. Wt: 446.7 g/mol
InChI Key: ORBZZXKRZWGZCK-UHFFFAOYSA-N
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Description

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C27H46N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Ethoxyphenyl)carbamoyl]octadecanamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity .

Properties

CAS No.

7144-52-7

Molecular Formula

C27H46N2O3

Molecular Weight

446.7 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)carbamoyl]octadecanamide

InChI

InChI=1S/C27H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26(30)29-27(31)28-24-21-19-20-22-25(24)32-4-2/h19-22H,3-18,23H2,1-2H3,(H2,28,29,30,31)

InChI Key

ORBZZXKRZWGZCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

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